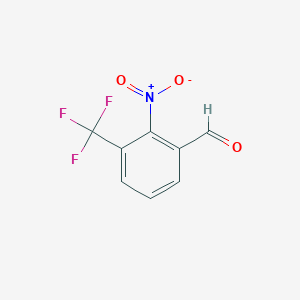

2-Nitro-3-(trifluoromethyl)benzaldehyde

Description

Significance of Nitro- and Trifluoromethyl-Substituted Aromatic Aldehydes in Synthetic Endeavors

Aromatic aldehydes bearing both nitro (-NO₂) and trifluoromethyl (-CF₃) groups are of considerable importance in synthetic organic chemistry. The potent electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the aldehyde functionality. The nitro group, a strong deactivating group, directs incoming electrophiles to the meta position and can participate in a variety of transformations, including reduction to an amine, which opens pathways to a diverse range of heterocyclic compounds.

The trifluoromethyl group, often referred to as a "super halogen," imparts unique properties to organic molecules. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In agrochemicals, the presence of a trifluoromethyl group can lead to increased efficacy and potency. Consequently, the development of synthetic methodologies for introducing trifluoromethyl groups and the utilization of trifluoromethylated building blocks are active areas of research.

Overview of Strategic Importance as a Molecular Building Block

2-Nitro-3-(trifluoromethyl)benzaldehyde is a strategic molecular building block due to the orthogonal reactivity of its functional groups. The aldehyde group serves as a handle for a multitude of classic and contemporary organic transformations, including but not limited to:

Condensation reactions: Formation of Schiff bases, chalcones, and other α,β-unsaturated systems.

Oxidation and reduction: Conversion to carboxylic acids or benzyl (B1604629) alcohols, respectively.

Nucleophilic additions: Reactions with organometallic reagents to form secondary alcohols.

Wittig and related olefination reactions: Synthesis of substituted styrenes.

The nitro and trifluoromethyl groups, while influencing the reactivity of the aldehyde, also offer sites for further functionalization. For instance, the nitro group can be selectively reduced to an amine, which can then undergo a plethora of transformations, such as diazotization, acylation, or cyclization reactions. This versatility allows for the construction of complex molecular scaffolds from a relatively simple starting material. A notable application for ortho-nitrobenzaldehydes is in the synthesis of 2-trifluoromethyl-indoles, a privileged scaffold in medicinal chemistry. sigmaaldrich.com

Contextualization within the Field of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, with their utility demonstrated in countless natural product syntheses, medicinal chemistry programs, and materials science applications. The specific substitution pattern of this compound places it in a unique chemical space. The ortho-nitro group can sterically hinder the aldehyde, influencing its reactivity in certain transformations. Simultaneously, the combined electron-withdrawing effects of the ortho-nitro and meta-trifluoromethyl groups render the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions.

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is not widely published, its fundamental properties can be tabulated based on its chemical structure.

| Property | Value |

| Chemical Formula | C₈H₄F₃NO₃ |

| Molecular Weight | 219.12 g/mol |

| CAS Number | 1227582-20-8 |

| Appearance | Likely a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3NO3 |

|---|---|

Molecular Weight |

219.12 g/mol |

IUPAC Name |

2-nitro-3-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-1-2-5(4-13)7(6)12(14)15/h1-4H |

InChI Key |

SEJHSGRTEIURNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Nitro 3 Trifluoromethyl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations. For 2-Nitro-3-(trifluoromethyl)benzaldehyde, these reactions are central to its application as a building block in the synthesis of more complex molecules.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for nucleophilic addition reactions.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde. nih.govwikipedia.org The reaction is typically base-catalyzed and proceeds through the deprotonation of the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde, in this case, this compound. The resulting alkoxide is subsequently protonated to yield a β-nitro alcohol. nih.govwikipedia.org

The general mechanism involves:

Deprotonation: A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate ion.

Nucleophilic Attack: The nitronate ion attacks the carbonyl carbon of the aldehyde.

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base or by a proton source in the workup, affording the final β-nitro alcohol product.

Table 1: Representative Henry Reaction with a Substituted Benzaldehyde (B42025)

| Aldehyde | Nitroalkane | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 2-Nitrobenzaldehyde (B1664092) | Nitromethane (B149229) | L4-Cu(OAc)₂·H₂O | (R)-1-(2-Nitrophenyl)-2-nitroethanol | >99 | 94.6 | mdpi.com |

This table presents data for a closely related compound to illustrate the expected reactivity.

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.orgncert.nic.in The reaction of a Grignard reagent with this compound would involve the nucleophilic attack of the carbanion-like R group from the Grignard reagent on the aldehyde's carbonyl carbon. This addition leads to the formation of a magnesium alkoxide intermediate, which is then protonated during aqueous acid workup to yield the corresponding secondary alcohol. libretexts.orgncert.nic.in

The general pathway is:

Nucleophilic Addition: The Grignard reagent adds to the carbonyl group.

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with dilute acid to produce the alcohol.

While direct experimental data for the Grignard reaction with this compound is not prevalent in the reviewed literature, the reaction is a fundamental transformation for aldehydes. The presence of the nitro group could potentially lead to side reactions, as Grignard reagents can also react with nitro groups. However, the high reactivity of the aldehyde function, enhanced by the electron-withdrawing substituents, suggests that the addition to the carbonyl would be a major reaction pathway. The synthesis of 2'-trifluoromethyl-substituted aromatic ketones has been achieved by reacting a 2-halogen-substituted benzotrifluoride (B45747) compound with magnesium metal to form a Grignard reagent, which is then reacted with an acid anhydride. acs.org This indicates the feasibility of forming Grignard reagents from trifluoromethyl-substituted aromatics.

Table 2: General Scheme for Grignard Addition to an Aldehyde

| Aldehyde | Grignard Reagent | Intermediate | Product (after hydrolysis) |

| This compound | R-MgX | 2-Nitro-3-(trifluoromethyl)phenyl-CH(OMgX)R | 2-Nitro-3-(trifluoromethyl)phenyl-CH(OH)R |

This table illustrates the general, expected transformation.

Condensation and Imine Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds.

Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. byjus.comwikipedia.org In the case of this compound, the reaction with hydroxylamine, typically in a weakly acidic medium, would yield this compound oxime. byjus.com The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration.

The formed aldoxime can then be dehydrated to the corresponding nitrile, 2-Nitro-3-(trifluoromethyl)benzonitrile. Various dehydrating agents can be employed for this transformation, such as acid anhydrides. wikipedia.org The dehydration of benzaldehyde oximes can lead to both the corresponding aldehyde and nitrile, with the nitrile product being favored when electron-accepting substituents are present on the benzene (B151609) ring. nih.gov This suggests that the dehydration of this compound oxime would likely favor the formation of the nitrile.

Table 3: General Reaction Scheme for Oxime Formation and Dehydration

| Reactant | Reagent(s) | Intermediate | Product |

| This compound | NH₂OH·HCl, Base | This compound oxime | 2-Nitro-3-(trifluoromethyl)benzonitrile |

This table outlines the general synthetic pathway.

The reaction of aldehydes with hydrazides, such as benzohydrazide, leads to the formation of hydrazones. wikipedia.org This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N bond of the hydrazone. libretexts.org The reactivity of aldehydes in hydrazone formation is enhanced by electron-withdrawing groups. nih.gov Furthermore, ortho-substituted benzaldehydes can exhibit accelerated rates of hydrazone formation. nih.govnih.gov

A study on the synthesis of hydrazones from 4-(trifluoromethyl)benzohydrazide and various substituted benzaldehydes demonstrated that these reactions proceed efficiently. While a direct reaction with this compound was not reported, the study included reactions with other trifluoromethyl and nitro-substituted benzaldehydes, indicating the feasibility of this transformation.

Table 4: Representative Hydrazone Formation with a Substituted Benzohydrazide

| Aldehyde | Hydrazide | Product | Reference |

| 4-Methoxybenzaldehyde | Benzohydrazide | N'-(4-methoxybenzylidene)benzohydrazide | thieme-connect.com |

| Substituted Benzaldehydes | 4-(Trifluoromethyl)benzohydrazide | Corresponding Hydrazones | Not specified |

This table provides examples of hydrazone formation to illustrate the general reactivity.

Olefination Reactions

The aldehyde group of this compound serves as a key handle for carbon-carbon bond formation through olefination reactions, providing access to a range of substituted styrene (B11656) derivatives. These reactions are fundamental in synthesizing complex molecules and building blocks for materials science and medicinal chemistry.

Catalytic Olefination for Trifluoromethylated Styrene Synthesis

The catalytic olefination reaction (COR) presents an effective method for converting 2-nitrobenzaldehydes into trifluoromethylated styrenes. mdpi.com A notable application involves the reaction of 2-nitrobenzaldehydes with 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CF₃CCl₃) to stereoselectively produce trifluoromethylated ortho-nitrostyrenes. mdpi.com Research has shown that for these substrates, ethylene (B1197577) glycol is a particularly effective solvent, in contrast to the more traditionally used ethanol. mdpi.com This process is catalyzed and affords the desired styrene derivatives in high yields, often up to 88%. mdpi.com These resulting styrenes are valuable intermediates, for instance, in the synthesis of 2-CF₃-indoles. mdpi.com

The general scheme for this transformation starting from a substituted 2-nitrobenzaldehyde is as follows:

Caption: General scheme of the catalytic olefination of 2-nitrobenzaldehydes to form trifluoromethylated styrenes.

Caption: General scheme of the catalytic olefination of 2-nitrobenzaldehydes to form trifluoromethylated styrenes.Wittig and Wittig-Horner Type Transformations

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting aldehydes and ketones into alkenes. mdpi.comwikipedia.orgmasterorganicchemistry.com These reactions involve the use of a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) to react with the carbonyl group of the aldehyde. mdpi.comberkeley.edu

In the context of this compound, the electrophilic nature of the aldehyde's carbonyl carbon is enhanced by the strong electron-withdrawing effects of the ortho-nitro and meta-trifluoromethyl groups. This heightened reactivity makes it a suitable substrate for Wittig-type transformations.

The Wittig reaction mechanism proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a four-membered ring intermediate known as an oxaphosphetane, which then decomposes to yield the alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orgberkeley.edu The stereochemical outcome (E/Z isomer ratio) of the Wittig reaction is influenced by the stability of the phosphorus ylide used. mdpi.comberkeley.edu Stabilized ylides, typically containing electron-withdrawing groups, generally lead to the formation of E-alkenes. berkeley.edu

The Horner-Wadsworth-Emmons reaction, a popular modification, utilizes phosphonate carbanions and typically offers excellent E-selectivity for the resulting alkene. organic-chemistry.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the traditional Wittig reaction. berkeley.eduorganic-chemistry.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus ylide (e.g., Ph₃P=CHR) | Phosphonate carbanion (e.g., (RO)₂P(O)CHR⁻) |

| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Selectivity | Variable (depends on ylide stability and reaction conditions) | Generally high E-selectivity |

| Reactivity | Ylides are generally more reactive | Phosphonate carbanions are generally less reactive but more nucleophilic |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably amines, which are precursors to a wide array of heterocyclic compounds. wikipedia.orgsci-hub.st

Reductive Cyclization for Heterocyclic Scaffold Formation

The strategic positioning of the nitro group ortho to the aldehyde (or a group derived from it) in this compound allows for reductive cyclization reactions to form nitrogen-containing heterocyclic systems.

One powerful strategy involves a one-pot reduction of the nitro group followed by an intramolecular cyclization. For example, trifluoromethylated ortho-nitrostyrenes, synthesized from 2-nitrobenzaldehydes, can be converted into α-CF₃-β-(2-nitroaryl) enamines. Subsequent reduction of the nitro group, often using an Fe/AcOH/H₂O system, initiates an intramolecular cyclization to afford 2-CF₃-indoles in yields up to 85%. mdpi.com

Another approach is the photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds. rsc.org This method provides a mild, catalyst-free pathway to synthesize N-fused heterocycles like quinolines and indolones. rsc.org Additionally, base-mediated reductive cyclization of ketone-tethered nitrobenzene (B124822) moieties can be used to access complex ring systems such as hexahydro-2,6-methano-1-benzazocines. nih.gov

Amine Generation and Subsequent Functionalization

The reduction of the nitro group to an amine is one of the most fundamental transformations in organic chemistry. sci-hub.st This conversion opens up extensive possibilities for subsequent functionalization, such as acylation, alkylation, or participation in cross-coupling reactions.

A variety of methods exist for the reduction of aromatic nitro compounds, and the choice of reagent is crucial to ensure chemoselectivity, preserving other functional groups like the aldehyde and trifluoromethyl group. wikipedia.orgsci-hub.st

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Characteristics | Citation |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Widely used industrially; can be highly chemoselective with the right catalyst. | wikipedia.orgsci-hub.st |

| Metal/Acid | Fe in acidic media (e.g., AcOH) | Classic, effective, and economical method. | wikipedia.org |

| Transfer Hydrogenation | Fe/CaCl₂, Hydrazine/Raney Ni | Milder conditions, tolerates many functional groups. | wikipedia.orgorganic-chemistry.org |

| Metal Hydrides | Not typically used for reduction to anilines | Tend to produce azo compounds from aryl nitro substrates. | wikipedia.org |

| Metal-Free Reduction | HSiCl₃/tertiary amine; B₂pin₂/KOtBu | Mild, chemoselective, and avoids metal contaminants. | organic-chemistry.org |

Once the corresponding 2-amino-3-(trifluoromethyl)benzaldehyde (B2868935) is formed, the amine can undergo further reactions. For example, it can be a substrate in Buchwald-Hartwig amination reactions to form new C-N bonds, although strongly electron-withdrawing groups on the aniline (B41778) can sometimes hinder this coupling. mdpi.com The amine can also participate in condensation reactions with ketones to form Schiff bases or be used in the synthesis of more complex heterocyclic structures.

Modifications and Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under many common reaction conditions. This inertness is a primary reason for its widespread use in pharmaceuticals and agrochemicals, as it can significantly enhance metabolic stability and lipophilicity.

Direct chemical modification of an aromatic CF₃ group is challenging due to the strength of the C-F bonds. Most synthetic strategies involve introducing the CF₃ group using specific trifluoromethylating reagents rather than modifying it post-synthesis. beilstein-journals.org

However, the CF₃ group profoundly influences the reactivity of the molecule as a whole. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. In this compound, the combined electron-withdrawing power of the nitro and trifluoromethyl groups significantly impacts the reactivity of the aldehyde and the aromatic ring. For instance, this electronic effect makes the aldehyde's carbonyl carbon more electrophilic. While the CF₃ group itself is not typically a site of transformation, its electronic influence is a critical factor in directing the reactivity of the other functional groups on the benzaldehyde scaffold. In some contexts, the trifluoromethyl group has been investigated as a bioisosteric replacement for the nitro group itself, offering similar electronic properties but with improved metabolic stability. nih.gov

Aromatic Ring Functionalization and Substituent Effects on Reactivity

Influence of Nitro and Trifluoromethyl Groups on Aromatic Ring Electrophilicity/Nucleophilicity

The chemical behavior of the aromatic ring in this compound is profoundly dictated by the electronic properties of its substituents: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. Both are potent electron-withdrawing groups (EWGs) that significantly decrease the electron density of the benzene ring through a combination of inductive and resonance effects. This electron deficiency renders the ring highly electrophilic and substantially influences its susceptibility to both electrophilic and nucleophilic attacks.

Effect on Electrophilic Aromatic Substitution (EAS)

The presence of the -NO₂ and -CF₃ groups deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.org An electrophile, being an electron-seeking species, will react more slowly with an electron-poor benzene ring compared to benzene itself or activated derivatives. msu.edubyjus.com The deactivation is a consequence of the EWGs pulling electron density away from the ring, making it a less effective nucleophile.

Furthermore, these groups direct incoming electrophiles to the meta position. During electrophilic attack, a positively charged intermediate (the arenium ion or sigma complex) is formed. byjus.com When the attack occurs at the ortho or para positions relative to an EWG, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the deactivating group. This is a highly destabilized arrangement. In contrast, meta attack avoids placing the positive charge on this carbon, resulting in a more stable intermediate and making the meta-substituted product the favored outcome. libretexts.org

Effect on Nucleophilic Aromatic Substitution (SNAr)

Conversely, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This type of reaction is facilitated in electron-deficient aromatic systems, particularly when a good leaving group is present. The -NO₂ and -CF₃ groups can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, especially when they are positioned ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com This stabilization lowers the activation energy for the reaction, making it more favorable. The addition of a nucleophile is generally the slow, rate-limiting step in SNAr reactions. mdpi.com

In the case of this compound, the nitro group is ortho to the C2 position and the trifluoromethyl group is ortho to the C4 position and meta to the C2 position. This substitution pattern significantly enhances the electrophilicity of the ring, making it a potential substrate for SNAr reactions if a suitable leaving group were present at an activated position.

Table 2: Classification of Substituent Effects in Electrophilic Aromatic Substitution

| Classification | Substituent Examples | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| Meta-Directing Deactivators | -NO₂, -CF₃, -CN, -SO₃H, -CHO, -COR | Deactivating | Meta |

| Ortho/Para-Directing Deactivators | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| Ortho/Para-Directing Activators | -OH, -NH₂, -OR, -Alkyl | Activating | Ortho, Para |

This table, adapted from established principles of organic chemistry, classifies substituents based on their influence on the rate and regioselectivity of electrophilic aromatic substitution reactions. libretexts.org

Advanced Applications in Multi Step Organic Synthesis

Role as a Precursor for Complex Nitrogen-Containing Heterocycles

The strategic placement of the nitro group ortho to the aldehyde function makes 2-Nitro-3-(trifluoromethyl)benzaldehyde an ideal starting material for cyclization reactions that form nitrogen-containing heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science.

Synthesis of Trifluoromethylated Indole Derivatives

A key application of ortho-nitrobenzaldehydes, including the trifluoromethyl-substituted variant, is in the synthesis of 2-CF3-indoles. nih.gov The process is a multi-step sequence that begins with the conversion of the aldehyde to a trifluoromethylated styrene (B11656). nih.gov

Olefination: A catalytic olefination reaction of the 2-nitrobenzaldehyde (B1664092) with a trifluoromethyl source like CF3CCl3 yields a trifluoromethylated ortho-nitrostyrene intermediate. nih.gov This reaction stereoselectively produces the desired alkene. nih.gov

Cyclization: The resulting styrene is treated with an amine, such as pyrrolidine, to form an α-CF3-β-(2-nitroaryl) enamine. nih.gov A subsequent one-pot reduction of the nitro group, often using an iron-acetic acid system, triggers an intramolecular cyclization to furnish the final 2-CF3-indole product in yields of up to 85%. nih.gov

This methodology allows for the creation of a diverse library of 2-trifluoromethylated indoles bearing various substituents on the indole ring, depending on the initial benzaldehyde (B42025) used. nih.gov

| Starting Benzaldehyde | Intermediate Styrene Yield | Final Indole Product | Overall Indole Yield |

|---|---|---|---|

| This compound | Data not specified | 2,7-bis(Trifluoromethyl)indole | Data not specified |

| 2-Nitrobenzaldehyde | 88% | 2-(Trifluoromethyl)indole | 85% |

| 5-Methyl-2-nitrobenzaldehyde | 81% | 5-Methyl-2-(trifluoromethyl)indole | 81% |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 75% | 5,6-Dimethoxy-2-(trifluoromethyl)indole | 72% |

Construction of Chromeno[3,4-c]pyrrolidine Scaffolds

The synthesis of complex fused heterocyclic systems like chromeno[3,4-c]pyrrolidines can be achieved using precursors derived from nitro-aromatic compounds. While not directly starting from this compound, the synthesis of related 3-nitro-2H-chromenes serves as a template for this transformation. These nitro-chromenes, which can be synthesized from salicylaldehydes, undergo a Barton-Zard reaction with isocyanoacetates. This reaction provides a regioselective, one-pot method to construct the chromeno[3,4-c]pyrrole core. The presence of a trifluoromethyl group is often desirable in these scaffolds to enhance physiological activity and metabolic stability.

Intermediate in the Preparation of Trifluoromethylated Benzonitriles

The aldehyde functional group is a versatile precursor to the nitrile group, making this compound a key intermediate in the synthesis of 2-nitro-3-(trifluoromethyl)benzonitrile. A common and efficient method for this conversion involves a two-step, one-pot process:

Oxime Formation: The benzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base, to form the corresponding this compound oxime. google.com

Dehydration: The oxime intermediate is then dehydrated to yield the benzonitrile. This step can be carried out using various catalysts, including nickel composite catalysts, which facilitate the elimination of water. google.com

This transformation is a crucial step for accessing the benzonitrile derivative, which is itself a valuable building block for pharmaceuticals and agrochemicals. For the related isomer, 2-nitro-4-trifluoromethylbenzaldehyde, this process has been shown to produce the oxime in yields as high as 90%. google.com

Building Block for Fluoro-Containing Conjugated Systems (e.g., Styrenes)

As mentioned in the synthesis of indoles (Section 4.1.1), the initial step involves converting this compound into a conjugated styrene system. This transformation is a valuable reaction in its own right for creating fluorinated alkenes. nih.gov

The catalytic olefination reaction provides stereoselective access to trifluoromethylated ortho-nitrostyrenes. nih.gov These styrenes are important intermediates because the double bond can undergo a variety of further chemical modifications, such as addition reactions. nih.gov α-(Trifluoromethyl)styrenes are recognized as versatile building blocks for producing a wide array of fluorine-containing organic molecules. nih.gov

| Starting Benzaldehyde | Solvent | Yield of Styrene |

|---|---|---|

| 2-Nitrobenzaldehyde | Ethylene (B1197577) glycol | 88% |

| 2-Nitro-5-(trifluoromethyl)benzaldehyde | Ethylene glycol | 85% |

| 5-Bromo-2-nitrobenzaldehyde | Ethylene glycol | 78% |

Contributions to Diverse Chemical Architecture

Beyond the synthesis of specific heterocyclic systems, the unique combination of functional groups in this compound allows it to contribute to a wide range of molecular structures.

Precursors for Substituted γ-Butyrolactones

The γ-butyrolactone scaffold is present in many natural products and pharmacologically active compounds. Benzaldehydes are common starting materials for the synthesis of substituted lactones. While direct synthesis from this compound is not explicitly detailed in the provided sources, the general reactivity of aldehydes makes it a plausible precursor for such structures. For instance, related trifluoromethylated benzaldehydes are used to synthesize 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones. The synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones is also a known process, highlighting the utility of trifluoromethyl groups in these structures. nih.gov The aldehyde can participate in reactions like Knoevenagel or Stobbe condensations with succinic esters or their equivalents, followed by reduction and lactonization steps to form the γ-butyrolactone ring. The electron-withdrawing nature of the nitro and trifluoromethyl groups would significantly influence the reactivity of the aldehyde and the stability of intermediates in such a synthetic sequence.

Synthesis of Fluoropyrimidine Derivatives

While direct, specific literature on the synthesis of fluoropyrimidine derivatives starting from this compound is not extensively detailed, its application can be projected through well-established multicomponent reactions such as the Biginelli reaction. wikipedia.orgorganic-chemistry.org This powerful one-pot synthesis combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to generate 3,4-dihydropyrimidin-2(1H)-ones or -thiones. wikipedia.org

In this context, this compound serves as the crucial aldehyde component. The reaction, typically catalyzed by a Brønsted or Lewis acid, proceeds through a series of steps initiated by the condensation between the aldehyde and urea. organic-chemistry.org The resulting acyliminium ion intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine core. wikipedia.org

The resulting molecule, a 4-(2-nitro-3-(trifluoromethyl)phenyl)-3,4-dihydropyrimidinone derivative, incorporates the substituted phenyl ring at the 4-position of the heterocycle. This product is a highly functionalized intermediate, retaining the nitro and trifluoromethyl groups, which can be used for further synthetic modifications. The synthesis of such dihydropyrimidinones is of significant interest as they are precursors to a wide array of biologically active compounds. unair.ac.id The general scheme for this reaction is presented below.

Table 1: Projected Biginelli Reaction Components

| Role | Reactant |

|---|---|

| Aldehyde | This compound |

| Active Methylene Compound | Ethyl Acetoacetate |

| Nitrogen Source | Urea or Thiourea |

Formation of Advanced Dihydropyridine Systems

The Hantzsch dihydropyridine synthesis is a classic and versatile multicomponent reaction used to prepare 1,4-dihydropyridine (1,4-DHP) derivatives. organic-chemistry.orgwikipedia.org These compounds are of immense pharmaceutical importance, famously acting as calcium channel blockers for the treatment of cardiovascular diseases. wikipedia.org The synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org

This compound is an ideal candidate for the aldehyde component in the Hantzsch synthesis. Its reaction with two equivalents of ethyl acetoacetate and ammonium acetate leads to the formation of a diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitro-3-(trifluoromethyl)phenyl)pyridine-3,5-dicarboxylate. The reaction mechanism involves the initial formation of two key intermediates: an enamine from the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester. organic-chemistry.org The subsequent Michael addition followed by cyclization and dehydration affords the final 1,4-DHP product. organic-chemistry.org

The resulting Hantzsch ester retains the 2-nitro-3-(trifluoromethyl)phenyl substituent, which can significantly influence the pharmacological profile of the molecule. The presence of the ortho-nitro group can sometimes lead to rearrangements or side reactions, but it also provides a handle for further chemical transformations, such as reduction to an amino group, enabling the synthesis of more complex, tricyclic systems. mdpi.com The utility of similarly substituted benzaldehydes as precursors for pharmacologically active dihydropyridines underscores the importance of this application. google.com

Table 2: Hantzsch Dihydropyridine Synthesis Components

| Role | Reactant |

|---|---|

| Aldehyde | This compound |

| β-Ketoester (2 equiv.) | Ethyl Acetoacetate |

| Nitrogen Donor | Ammonium Acetate |

Strategies for Divergent Synthetic Pathways

The presence of multiple reactive sites in this compound allows for the development of divergent synthetic strategies, where reaction conditions can be tuned to selectively target one functional group over another, leading to a variety of distinct molecular scaffolds from a single starting material.

Pathway A: Aldehyde-Centric Reactions: This strategy focuses on the reactivity of the aldehyde group while preserving the nitro functionality for subsequent transformations.

Condensation Reactions: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic esters) in the presence of a weak base. wikipedia.org This yields an electron-deficient alkene, a versatile intermediate for Michael additions and other transformations.

Multicomponent Reactions: As discussed, the Biginelli and Hantzsch reactions utilize the aldehyde as an electrophile to construct complex heterocyclic rings (dihydropyrimidinones and dihydropyridines, respectively). wikipedia.orgorganic-chemistry.org These pathways are highly atom-economical and generate molecular complexity in a single step.

Pathway B: Nitro-Group-Centric Reactions: This approach prioritizes the transformation of the nitro group, typically through reduction, to open up new synthetic avenues.

Chemoselective Reduction: The nitro group can be selectively reduced to an amino group (–NH2) using various reagents, such as hydrogen gas with a palladium catalyst, or other systems like sodium borohydride in the presence of transition metal complexes. smolecule.comjsynthchem.com This transformation is crucial as it can often be achieved without affecting the aldehyde group, yielding 2-Amino-3-(trifluoromethyl)benzaldehyde (B2868935). calvin.edu This amino-aldehyde is a key precursor for synthesizing quinolines and other fused aromatic heterocycles through reactions like the Friedländer annulation.

Pathway C: Orthogonal and Sequential Strategies: Divergence can be maximized by combining these pathways. For instance, a Hantzsch reaction can be performed first (Pathway A), followed by the selective reduction of the nitro group on the resulting dihydropyridine (Pathway B). This sequential approach allows for the late-stage introduction of an amino group, providing access to a different class of compounds than if the nitro group had been reduced initially. Conversely, reducing the nitro group first creates an amino-aldehyde that can participate in a different set of cyclization reactions. This ability to choose the reaction sequence based on the desired final structure is a cornerstone of modern synthetic strategy.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Urea |

| Thiourea |

| 3,4-dihydropyrimidin-2(1H)-one |

| 3,4-dihydropyrimidin-2(1H)-thione |

| Ammonia |

| Ammonium acetate |

| 1,4-dihydropyridine |

| Malononitrile |

| 2-Amino-3-(trifluoromethyl)benzaldehyde |

Spectroscopic and Analytical Characterization Methodologies for 2 Nitro 3 Trifluoromethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for elucidating the covalent structure of organic molecules in solution. For 2-Nitro-3-(trifluoromethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic arrangement.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons.

The aldehydic proton (CHO) is highly deshielded by the electronegative oxygen atom and the electron-withdrawing nature of the aromatic ring, causing its resonance to appear far downfield. For comparison, the aldehydic proton in 2-nitrobenzaldehyde (B1664092) appears at approximately 10.4 ppm chemicalbook.com. The presence of the additional trifluoromethyl group is expected to shift this signal slightly.

The three protons on the aromatic ring (H-4, H-5, and H-6) will appear as a complex multiplet system due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the nitro (-NO₂), trifluoromethyl (-CF₃), and aldehyde (-CHO) groups. Based on data from analogous compounds like 3-(trifluoromethyl)benzaldehyde (B1294959) and 2-nitrobenzaldehyde, the aromatic protons are expected to resonate in the range of 7.7 to 8.5 ppm chemicalbook.comrsc.org. The H-6 proton, being ortho to the strongly electron-withdrawing nitro group, is anticipated to be the most downfield of the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| -CHO | ~10.4 | s (singlet) | - |

| Ar-H6 | ~8.3 - 8.5 | d (doublet) | ~8.0 |

| Ar-H4 | ~8.0 - 8.2 | d (doublet) | ~7.5 - 8.0 |

| Ar-H5 | ~7.8 - 7.9 | t (triplet) | ~7.8 |

Carbon-13 NMR (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of the molecule. The spectrum for this compound will display eight distinct signals, corresponding to the seven carbon atoms of the substituted benzene (B151609) ring and the single aldehydic carbon.

The aldehydic carbon (-CHO) typically appears in the highly deshielded region of the spectrum, often between 185 and 195 ppm rsc.orgrsc.org. The carbons attached to the electron-withdrawing substituents (C-2 bearing the -NO₂ group and C-3 bearing the -CF₃ group) will also be significantly downfield. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Analysis of related compounds such as 3-(trifluoromethyl)benzaldehyde shows the CF₃ carbon as a quartet centered around 123.5 ppm with a large coupling constant (J ≈ 273 Hz), and the carbon attached to it (C-3) also shows a smaller quartet coupling (²JCCF ≈ 34 Hz) rsc.org.

Table 2: Predicted ¹³C NMR Resonances for this compound Data is predicted based on analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Expected Multiplicity (from C-F Coupling) |

| C=O | ~188 - 192 | s (singlet) |

| C-2 (C-NO₂) | ~150 - 153 | s (singlet) |

| C-3 (C-CF₃) | ~132 - 135 | q (quartet) |

| C-1 | ~130 - 133 | s (singlet) |

| C-4, C-5, C-6 | ~125 - 138 | s or d (singlets or doublets) |

| -CF₃ | ~121 - 124 | q (quartet, ¹JCF ≈ 273 Hz) |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 NMR (¹⁹F NMR) is exceptionally useful for compounds containing fluorine, such as this compound. The ¹⁹F nucleus is 100% abundant and highly sensitive, resulting in sharp signals and a wide chemical shift range that is very sensitive to the local electronic environment nih.gov.

The trifluoromethyl (-CF₃) group will give rise to a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is a key diagnostic feature. In related aromatic compounds like 1-nitro-3-(trifluoromethyl)benzene and 3-(trifluoromethyl)benzaldehyde, the -CF₃ signal appears consistently around -63 ppm relative to the standard CFCl₃ rsc.orgrsc.org. This provides a high-confidence diagnostic peak for the presence and electronic environment of the trifluoromethyl group in the target molecule.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound Data is predicted based on analysis of structurally similar compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

| -CF₃ | ~ -63.0 | s (singlet) |

Advanced Multi-Dimensional NMR Techniques

While 1D NMR spectra provide fundamental data, complex structures often require advanced multi-dimensional NMR techniques for complete and unambiguous assignment of all proton and carbon signals. For this compound, techniques such as COSY, HSQC, and HMBC would be invaluable.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other. It would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal (H-4, H-5, H-6) to its corresponding carbon signal (C-4, C-5, C-6) and the aldehydic proton to the aldehydic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons. For instance, the aldehydic proton would show a correlation to the C-1 carbon, and the aromatic protons would show correlations to the substituted carbons (C-1, C-2, C-3), piecing together the entire molecular framework.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₄F₃NO₃), the exact mass can be calculated and compared to the experimentally measured value for confirmation.

The fragmentation pattern observed in the mass spectrum provides further structural proof. Under electron ionization (EI), the molecular ion ([M]⁺) would be observed. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) and the aldehyde group (-CHO, 29 Da), which are common fragmentation pathways for substituted nitrobenzaldehydes nist.gov. The loss of carbon monoxide (-CO, 28 Da) from the aldehyde is also a characteristic fragmentation.

Table 4: Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₈H₄F₃NO₃ | 219.0143 |

| [M-NO₂]⁺ | C₈H₄F₃O | 173.0214 |

| [M-CHO]⁺ | C₇H₃F₃NO₂ | 190.0092 |

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF) is a powerful tool for the accurate determination of the mass-to-charge ratio (m/z) of this compound and its derivatives. This soft ionization technique is particularly well-suited for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak.

In the analysis of 6-arylaminoflavone derivatives, which can be synthesized from precursors related to this compound, ESI-TOF is utilized to confirm the mass/charge ratios of the synthesized compounds. mdpi.com For instance, the analysis of a related compound, 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde (B6598444), shows predicted m/z values for various adducts, which are crucial for its identification. uni.lu The high mass accuracy of TOF analyzers allows for the determination of elemental compositions, further corroborating the proposed structures.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 238.01218 | 138.5 |

| [M+Na]+ | 259.99412 | 148.9 |

| [M-H]- | 235.99762 | 138.1 |

| [M+NH4]+ | 255.03872 | 155.9 |

| [M+K]+ | 275.96806 | 142.2 |

| [M+H-H2O]+ | 220.00216 | 134.8 |

| [M+HCOO]- | 282.00310 | 159.3 |

| [M+CH3COO]- | 296.01875 | 184.8 |

| [M+Na-2H]- | 257.97957 | 145.1 |

| [M]+ | 237.00435 | 133.6 |

| [M]- | 237.00545 | 133.6 |

Predicted Collision Cross Section (CCS) values for 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde adducts are calculated using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the characteristic functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule, providing a molecular fingerprint.

For aromatic aldehydes, several key absorption bands are expected. The spectrum of the parent compound, benzaldehyde (B42025), shows characteristic C-H stretching vibrations from the benzene ring between 3000 and 3080 cm⁻¹ and from the aldehyde group between 2650 and 2880 cm⁻¹. docbrown.info A strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration is observed around 1700 cm⁻¹. docbrown.info Vibrations within the benzene ring typically appear in the 1440 to 1625 cm⁻¹ region. docbrown.info

In the case of this compound, additional characteristic peaks would arise from the nitro (NO₂) and trifluoromethyl (CF₃) groups. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong absorptions in the region of 1350-1120 cm⁻¹.

The IR spectrum of a related compound, p-nitrobenzaldehyde, shows a C=O stretching band at 1709 cm⁻¹ and an -NO₂ stretching band at 1349 cm⁻¹. researchgate.net The NIST Chemistry WebBook provides IR spectral data for 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, which can serve as references for interpreting the spectra of their trifluoromethylated analogs. nist.govnist.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound |

|---|---|---|

| Aromatic C-H Stretch | 3080 - 3000 | Benzaldehyde docbrown.info |

| Aldehyde C-H Stretch | 2880 - 2650 | Benzaldehyde docbrown.info |

| Carbonyl (C=O) Stretch | ~1700 | Benzaldehyde docbrown.info |

| Aromatic C=C Stretch | 1625 - 1440 | Benzaldehyde docbrown.info |

| Asymmetric NO₂ Stretch | 1550 - 1500 | General Nitro Compounds |

| Symmetric NO₂ Stretch | 1360 - 1320 | p-Nitrobenzaldehyde researchgate.net |

| C-F Stretch | 1350 - 1120 | General Trifluoromethyl Compounds |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures and isomers. Both gas and liquid chromatography are widely employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the progress of reactions involving this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Aliquots can be withdrawn from a reaction mixture at various time points and analyzed to determine the relative concentrations of reactants, intermediates, and products. rsc.org

For example, in competition experiments involving the oxidation of substituted benzaldehydes, GC-MS in single ion monitoring (SIM) mode can be used to quantify each benzaldehyde relative to an internal standard. rsc.org The temperature profile of the GC oven is programmed to ensure optimal separation of the components. For instance, a typical temperature program might start at 100°C, hold for a period, and then ramp up to a final temperature. rsc.org The mass spectrometer provides structural information on the separated components, confirming their identities. The mass spectrum of p-nitrobenzaldehyde, for instance, shows a molecular ion peak at m/z = 151, which is consistent with its molecular weight. researchgate.net

| Parameter | Value/Description | Context |

|---|---|---|

| Column Type | Equity-1 (30m × 0.25mm × 0.25μm) | Separation of benzaldehyde derivatives rsc.org |

| Temperature Program | 100°C (10 min), then 5°C/min to 200°C, then 10°C/min to 300°C (5 min) | Reaction monitoring rsc.org |

| Detection Mode | Single Ion Monitoring (SIM) | Quantification of reaction components rsc.org |

| Mass Spectrometry | Provides molecular ion peaks for identification | Structural elucidation researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative separation of this compound and its derivatives. mdpi.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

The purity of synthesized compounds, such as 6-arylaminoflavones, is routinely analyzed by HPLC. mdpi.com A typical HPLC system for this purpose might employ a phenyl-based analytical column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid (TFA). mdpi.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. mdpi.com Detection is commonly performed using a UV detector at a wavelength where the analytes exhibit strong absorbance. mdpi.com

A method for separating o-, m-, and p-isomers of nitrobenzaldehyde using HPLC has been developed, which highlights the capability of this technique to resolve closely related structures. google.com This method utilizes a C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel as the stationary phase and a mobile phase of dipotassium (B57713) hydrogen phosphate-methanol-organic alkali solution. google.com

| Parameter | Description | Example Application |

|---|---|---|

| Column | Zorbax SB-Phenyl® (5 μm, 150 × 4.6 mm) | Purity analysis of 6-arylaminoflavones mdpi.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Gradient elution for separation mdpi.com |

| Flow Rate | 1 mL/min | Typical analytical flow rate mdpi.com |

| Detection | UV at 264 nm | Monitoring of aromatic compounds mdpi.com |

| Stationary Phase (Isomer Separation) | C18 and 5-fluorophenyl mixed bonded silica gel | Separation of nitrobenzaldehyde isomers google.com |

Theoretical and Mechanistic Investigations of 2 Nitro 3 Trifluoromethyl Benzaldehyde Reactions

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing the intricacies of molecules like 2-Nitro-3-(trifluoromethyl)benzaldehyde. These studies illuminate the molecule's electronic structure and help in elucidating complex reaction mechanisms.

DFT calculations are employed to model the electronic environment of substituted benzaldehydes. For aromatic systems containing nitro and trifluoromethyl groups, these calculations consistently show a significant perturbation of the electron density distribution. Both the -NO₂ and -CF₃ groups are strong electron-withdrawing groups, which creates a highly electron-deficient aromatic ring. This electronic feature is central to the compound's reactivity.

In related molecules, DFT studies have been used to rationalize reactivity and regioselectivity. For instance, in the [3+2] cycloaddition reactions of nitrones with trifluoromethyl-containing enol acetates, DFT analysis of global reactivity indices and Parr functions helped explain the observed regioselectivity. nih.gov Similarly, studies on 3-nitro-1,2,4-triazol-5-one have used DFT to calculate intermolecular interaction energies and analyze electron transfer in complexes. nih.gov For this compound, the ortho positioning of the nitro group creates steric and electronic effects that differ from its meta and para isomers, likely leading to a non-coplanar arrangement where the nitro group is twisted relative to the phenyl ring, a phenomenon observed in 2-nitrobenzaldehyde (B1664092) itself. researchgate.net

Table 1: Predicted Electronic and Structural Properties based on DFT Studies of Analogous Compounds

| Property | Predicted Influence on this compound | Rationale from Analogous Studies |

|---|---|---|

| Electron Density | The aromatic ring is highly electron-deficient, particularly at the positions ortho and para to the nitro group. | The -NO₂ and -CF₃ groups are potent electron-withdrawing substituents. |

| Molecular Geometry | The nitro group is likely twisted out of the plane of the benzene (B151609) ring. | Steric hindrance between the adjacent aldehyde and trifluoromethyl groups forces a non-coplanar conformation, similar to observations in other ortho-substituted nitrobenzaldehydes. researchgate.net |

| Reactivity Sites | The aldehyde carbon is a primary electrophilic site, while the aromatic ring is susceptible to nucleophilic aromatic substitution. | DFT calculations on similar fluorinated benzaldehydes predict specific sites for nucleophilic attack. |

This table is generated based on findings from analogous compounds and theoretical principles, as direct DFT studies on this compound are not widely available.

Understanding reaction mechanisms at a molecular level is key to controlling chemical reactions. Computational studies can map out the energy landscapes of reaction pathways, identifying intermediates and transition states. For example, the mechanism of [3+2] cycloaddition reactions involving related compounds has been extensively studied, revealing polar, one-step mechanisms. mdpi.com The calculations show how the electronic nature of the substituents dictates the favorability of different regioisomeric pathways. nih.govmdpi.com

In the context of photochemical reactions, studies on aromatic carbonyls like benzaldehyde (B42025) have used computational methods to model the geometries of transition states and intermediates. researchgate.net For this compound, the combination of the nitro and trifluoromethyl groups would significantly influence the stability of any radical or charged intermediates, thereby directing the course of the reaction. Mechanistic probes, such as the use of radical scavengers like TEMPO, have been used in related trifluoromethylation reactions to confirm the involvement of radical intermediates. beilstein-journals.org

Stereochemical Control and Selectivity in Organic Transformations

Controlling stereochemistry is a fundamental goal in modern organic synthesis. In reactions involving this compound, achieving high selectivity for a particular stereoisomer is influenced by the choice of catalysts, reagents, and reaction conditions.

A notable example is the catalytic olefination of 2-nitrobenzaldehydes to produce trifluoromethylated ortho-nitrostyrenes, which proceeds stereoselectively. nih.govmdpi.com Furthermore, the merger of photoredox and organocatalysis has enabled the highly enantioselective α-trifluoromethylation of aldehydes. nih.gov In this process, a chiral amine catalyst forms a facially biased enamine intermediate with the aldehyde. The design of the catalyst is critical; for instance, a bulky group on the catalyst scaffold effectively shields one face of the enamine, allowing the trifluoromethyl radical to add to the exposed face with high selectivity. nih.gov This strategy leads to the formation of optically enriched α-CF₃ aldehydes. nih.gov

Solvent Effects and Reaction Medium Influence on Reactivity

The choice of solvent can dramatically impact the rate, yield, and selectivity of a reaction. In a study on the catalytic olefination of 2-nitrobenzaldehydes with CF₃CCl₃, it was discovered that ethylene (B1197577) glycol was the optimal solvent, a departure from the more traditionally used ethanol. nih.gov This highlights the sensitivity of the reaction to the medium.

Computational studies also account for solvent effects. In DFT calculations of a [3+2] cycloaddition reaction, the inclusion of a solvent model was found to slightly decrease the reactivity but did not alter the selectivities observed in the gas phase. nih.gov In other systems, using water as a solvent has been shown to decrease catalytic activity significantly. researchgate.net The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, transition states, and intermediates, thereby altering the reaction's kinetic and thermodynamic profile.

Table 2: Influence of Solvent on the Catalytic Olefination of 2-Nitrobenzaldehydes

| Solvent | Outcome | Reference |

|---|---|---|

| Ethylene Glycol | Identified as the solvent of choice for the olefination of 2-nitrobenzaldehydes with CF₃CCl₃. | nih.gov |

| Ethanol (EtOH) | Traditionally used for catalytic olefination reactions with CF₃CCl₃ but found to be less effective for these specific substrates. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Used as a dual-function solvent and oxidizing agent in the oxidative cyclization to form flavone (B191248) cores. | mdpi.com |

| Toluene (B28343) | Found to be the optimal solvent for Buchwald-Hartwig amination reactions when paired with specific bases and catalysts. | mdpi.com |

This table summarizes solvent effects observed in reactions involving related nitrobenzaldehydes and highlights the importance of solvent screening in reaction optimization.

Catalytic Systems and Their Mechanistic Roles

Catalysis is fundamental to achieving efficient and selective transformations of this compound. Various catalytic systems, including metal-based catalysts, organocatalysts, and photoredox catalysts, can be employed to activate the molecule in different ways.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a range of transformations. researchgate.net In dual catalytic systems, NHCs can act as Lewis bases to activate substrates while a photoredox catalyst generates radical species. researchgate.net Palladium-based catalysts, particularly in combination with specialized ligands like XantPhos, are highly effective for cross-coupling reactions such as the Buchwald-Hartwig amination to form C-N bonds. mdpi.com

Photoredox catalysis offers a powerful method for generating reactive intermediates under mild conditions. nih.gov For example, an iridium-based photocatalyst can be excited by visible light and then participate in single-electron transfer (SET) events to generate a trifluoromethyl radical from a suitable precursor like trifluoromethyl iodide. nih.gov This radical can then engage with the substrate, which may be concurrently activated by an organocatalyst. nih.gov

The rational design and optimization of catalysts are essential for developing new synthetic methods with high efficiency and selectivity. In the enantioselective α-trifluoromethylation of aldehydes, the design of the chiral imidazolidinone organocatalyst was a critical element for success. nih.gov The catalyst's structure, featuring a bulky tert-butyl group, creates a well-defined chiral environment around the reactive enamine intermediate. nih.gov This design minimizes non-bonding interactions and effectively blocks one face from attack, leading to high levels of enantiocontrol. nih.gov

Similarly, in Buchwald-Hartwig aminations, the choice of both the palladium source (e.g., Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., XantPhos) is crucial. mdpi.com Optimization studies involve screening various combinations of catalysts, ligands, bases, and solvents to find the conditions that provide the highest yield and purity of the desired product. mdpi.com These studies show that a synergistic interplay between all components of the catalytic system is necessary to achieve the desired transformation efficiently. mdpi.com

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like 2-Nitro-3-(trifluoromethyl)benzaldehyde often relies on classical methods that may lack efficiency or selectivity. A key area of future research will be the development of novel synthetic routes that offer higher yields, greater purity, and improved safety profiles.

Traditional synthesis would likely involve the nitration of 3-(trifluoromethyl)benzaldehyde (B1294959). However, controlling the regioselectivity of nitration on a benzaldehyde (B42025) ring can be challenging, often leading to a mixture of isomers. Classical nitration of benzaldehyde typically yields the meta-substituted product, 3-nitrobenzaldehyde, as the major component psu.eduaidic.it. Achieving the desired 2-nitro substitution pattern often requires specialized reagents or multi-step sequences.

Future research could focus on directed ortho-metalation strategies, where a directing group guides the introduction of the nitro group to the position adjacent to the aldehyde. Another promising avenue is the use of advanced catalytic systems that can achieve high regioselectivity under milder conditions. The development of late-stage functionalization techniques, where the nitro or trifluoromethyl group is introduced at a later step in a synthetic sequence, could also provide more efficient access to the target molecule.

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Pathway | Illustrative Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Classical Nitration | HNO₃/H₂SO₄ on 3-(trifluoromethyl)benzaldehyde | Inexpensive, well-established reagents. | Poor regioselectivity, harsh acidic conditions, potential for over-nitration. |

| Directed Ortho-Metalation | n-BuLi, TMEDA followed by a nitrating agent | High regioselectivity for ortho-substitution. | Requires cryogenic temperatures, sensitive to moisture, may not be compatible with the aldehyde. |

| Catalytic Nitration | Metal catalysts with mild nitrating agents | Improved selectivity, greener reaction conditions. | Catalyst development is ongoing, potential for catalyst poisoning. |

| Multi-step Synthesis | Building the ring from acyclic precursors | Precise control over substituent placement. | Longer synthetic sequence, potentially lower overall yield. |

Development of Sustainable and Greener Chemical Processes

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future efforts will likely focus on developing more environmentally benign methods for producing this compound. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas for green process development include:

Catalytic Systems: Replacing stoichiometric reagents, such as the strong acids used in classical nitration, with recyclable catalysts can significantly reduce waste and improve the environmental profile of the synthesis researchgate.net.

Alternative Solvents: Research into using greener solvents, such as water or supercritical fluids, instead of volatile organic compounds (VOCs) is a major goal. Hydrothermal synthesis, which uses high-temperature water as a solvent, represents a promising green approach for various organic reactions menchelab.com.

Table 2: Application of Green Chemistry Principles to Synthesis

| Process Type | Principle of Green Chemistry Addressed | Potential Improvement Over Traditional Methods |

|---|---|---|

| Biomimetic Catalysis | Catalysis, Safer Solvents & Reagents | Use of metalloporphyrins to replace harsh oxidants and corrosive acids in the synthesis of nitroaromatics researchgate.net. |

| Hydrothermal Synthesis | Safer Solvents, Energy Efficiency | Utilizes water as a non-toxic, inexpensive solvent, eliminating the need for organic solvents menchelab.com. |

| Microwave-Assisted Synthesis | Energy Efficiency | Rapid heating can drastically reduce reaction times from hours to minutes, lowering energy consumption researchgate.net. |

Investigation of Untapped Reactivity and Cascade Reaction Sequences

The unique electronic nature of this compound suggests a rich and largely unexplored reactivity profile. The aldehyde group is highly activated by the two adjacent electron-withdrawing groups, making it a potent electrophile. This enhanced reactivity can be harnessed in novel chemical transformations.

Future research should investigate its participation in multicomponent and cascade reactions. Cascade reactions, where multiple chemical bonds are formed in a single operation, are highly efficient and atom-economical. For example, the aldehyde could serve as the starting point for cascade sequences like oxa-Michael-Henry reactions to rapidly construct complex heterocyclic scaffolds organic-chemistry.org. The development of catalyst-free, three-component reactions involving aldehydes demonstrates a modern approach to building molecular complexity efficiently rsc.org. Exploring the untapped potential of this compound in such sequences could lead to the discovery of novel molecular architectures.

Expansion into Novel Chemical Building Blocks and Ligands

The trifluoromethyl group is a highly valued substituent in medicinal chemistry and agrochemistry, as it can enhance properties like metabolic stability, lipophilicity, and binding affinity innospk.com. As such, trifluoromethylated molecules are crucial building blocks for the synthesis of new bioactive compounds enamine.netresearchgate.netrsc.org.

This compound represents a trifunctional building block with significant potential. Each functional group can be selectively transformed:

The aldehyde can undergo reactions such as Wittig olefination, aldol condensation, or reductive amination.

The nitro group can be reduced to an amine, which can then be further functionalized to form amides, sulfonamides, or participate in the synthesis of nitrogen-containing heterocycles.

The aromatic ring can undergo further substitution reactions.

This versatility makes it an ideal starting material for creating libraries of complex molecules for drug discovery and materials science. Furthermore, the synthesis of ligands for catalysis is another promising area. The molecule could be elaborated into chiral ligands for asymmetric synthesis, where the electronic properties of the nitro and trifluoromethyl groups could be used to tune the catalytic activity.

Integration with Flow Chemistry and Automation Platforms in Synthesis

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing, particularly for hazardous reactions like nitration noelresearchgroup.comeuropa.eu. The small reactor volume enhances heat transfer and improves safety by minimizing the amount of hazardous material present at any given time europa.eu.

The synthesis of this compound is an ideal candidate for integration with flow chemistry platforms. A multi-step flow synthesis could be designed to produce the compound in a continuous, automated fashion, improving reproducibility and efficiency scispace.com. Automation platforms can be used to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, stoichiometry), accelerating the development of robust synthetic processes soci.org. This technological integration represents the future of synthesizing specialized and high-value chemical intermediates.

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Poor heat dissipation for exothermic reactions (e.g., nitration), large quantities of hazardous materials. | Excellent heat transfer, small reactor volumes, inherently safer for hazardous chemistry europa.eu. |

| Scalability | Often requires re-optimization for scale-up. | Scaled by running the process for a longer time ("scaling out"), more predictable. |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Automation | Less amenable to full automation. | Easily integrated with automated pumps, sensors, and optimization algorithms noelresearchgroup.comsoci.org. |

Q & A

Q. What are the key physical and chemical properties of 2-Nitro-3-(trifluoromethyl)benzaldehyde critical for experimental design?

Answer: The compound’s reactivity is influenced by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which reduce electron density on the benzaldehyde ring. Key properties include:

- Melting point : Structural analogs like 3-nitrobenzaldehyde melt at 56–59°C .

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic and electrophilic nature.

- Stability : Sensitive to light and moisture; storage under inert gas (argon) at 4°C is recommended .

- Reactivity : The aldehyde group undergoes nucleophilic additions, while the nitro group can participate in reduction reactions .

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

- Direct nitration : Nitration of 3-(trifluoromethyl)benzaldehyde using HNO₃/H₂SO₄. Optimization involves controlling temperature (0–5°C) to avoid over-nitration .

- Cross-coupling : Palladium-catalyzed reactions for regioselective substitution (e.g., Suzuki coupling with nitroaryl boronic acids) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use gloves and eye protection; avoid inhalation (potential irritant).

- Storage : In amber vials under argon at 4°C. Desiccants like silica gel prevent hydrolysis of the aldehyde group .

- Decomposition risks : Exposure to light or moisture may lead to oxidation or polymerization .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT calculations : Predict electrophilicity parameters (e.g., Fukui indices) to identify reactive sites. For example, the aldehyde carbon exhibits high electrophilicity (f⁻ ~0.35) .

- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., THF vs. DMF) to stabilize transition states .

- Steric hindrance : Molecular docking studies reveal steric effects from the -CF₃ group, which may slow reactions at the ortho position .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of derivatives of this compound?

Answer:

- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to account for cell-type specificity .

- Metabolite analysis : LC-MS/MS to identify degradation products that may interfere with bioassays .

- Structural analogs : Compare with 4-nitro-3-(trifluoromethyl)benzaldehyde to isolate electronic vs. steric contributions to activity .

Q. What advanced spectroscopic techniques are recommended for characterizing the electronic effects of substituents in this compound derivatives?

Answer:

- ¹⁹F NMR : Quantifies electronic effects of -CF₃ on chemical shifts (δ ~ -60 ppm) .

- X-ray crystallography : Resolves bond angles and distances (e.g., C=O bond length ~1.21 Å) to confirm substituent positioning .

- UV-Vis spectroscopy : Monitors π→π* transitions (~270 nm) altered by nitro group conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.